molecular formula C21H18ClNO3 B15169515 5-Chloro-2-hydroxy-N-{3-[(3-methylbenzyl)oxy]phenyl}benzamide CAS No. 648922-86-5

5-Chloro-2-hydroxy-N-{3-[(3-methylbenzyl)oxy]phenyl}benzamide

Cat. No.: B15169515
CAS No.: 648922-86-5
M. Wt: 367.8 g/mol
InChI Key: IKAOBNFYQRAZHL-UHFFFAOYSA-N
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Description

5-Chloro-2-hydroxy-N-{3-[(3-methylbenzyl)oxy]phenyl}benzamide is a unique chemical compound known for its versatile applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its intricate structure featuring a chloro and hydroxy substituent on a benzamide backbone, combined with a 3-methylbenzyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-hydroxy-N-{3-[(3-methylbenzyl)oxy]phenyl}benzamide typically involves multiple steps:

  • Formation of Benzamide Backbone: : This involves the reaction of 5-chloro-2-hydroxybenzoic acid with an amine to form the benzamide structure.

  • Substitution Reaction: : Introducing the 3-[(3-methylbenzyl)oxy]phenyl group via a substitution reaction, often under reflux conditions with suitable solvents like toluene or DMF.

Industrial Production Methods

On an industrial scale, the production often employs continuous flow reactors to manage the precise reaction conditions and enhance yield. The use of catalysts such as palladium may be utilized to facilitate specific steps in the synthesis.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Can undergo oxidation to form various quinone derivatives.

  • Reduction: : Hydrogenation can reduce the compound to more saturated forms.

  • Substitution: : Electrophilic aromatic substitution reactions are common, given the chloro and hydroxy groups.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate (KMnO4), chromium trioxide (CrO3)

  • Reducing agents: : Sodium borohydride (NaBH4), hydrogen gas with palladium on carbon (Pd/C)

  • Solvents: : Toluene, dimethylformamide (DMF), ethanol

Major Products

The primary products of these reactions often involve modifications on the phenyl rings or at the chloro/hydroxy substituents, leading to derivatives useful in various chemical syntheses.

Scientific Research Applications

Chemistry

Used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and polymers.

Biology

Studied for its potential role as an enzyme inhibitor, impacting various biochemical pathways.

Medicine

Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

Industry

Utilized in the manufacturing of specialty chemicals and materials due to its stability and reactivity.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets such as enzymes or receptors. This interaction often involves binding to the active site of enzymes, inhibiting their activity, or modulating receptor functions in cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-hydroxybenzoic acid

  • 3-Methylbenzyl chloride

  • N-phenylbenzamide

Highlighting Uniqueness

What sets 5-Chloro-2-hydroxy-N-{3-[(3-methylbenzyl)oxy]phenyl}benzamide apart is the combination of its structural elements, which confer unique reactivity and binding properties not seen in simpler analogs. Its tailored synthesis allows for specific functionalization that enhances its applicability in diverse scientific fields.

Properties

CAS No.

648922-86-5

Molecular Formula

C21H18ClNO3

Molecular Weight

367.8 g/mol

IUPAC Name

5-chloro-2-hydroxy-N-[3-[(3-methylphenyl)methoxy]phenyl]benzamide

InChI

InChI=1S/C21H18ClNO3/c1-14-4-2-5-15(10-14)13-26-18-7-3-6-17(12-18)23-21(25)19-11-16(22)8-9-20(19)24/h2-12,24H,13H2,1H3,(H,23,25)

InChI Key

IKAOBNFYQRAZHL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)COC2=CC=CC(=C2)NC(=O)C3=C(C=CC(=C3)Cl)O

Origin of Product

United States

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